1-Ethynyl-1-prop-2-enoxycyclopentane
Description
1-Ethynyl-1-prop-2-enoxycyclopentane is a cyclopentane derivative featuring two distinct functional groups: an ethynyl (C≡CH) moiety and a prop-2-enoxy (allyl ether) substituent.
Properties
CAS No. |
121983-06-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-ethynyl-1-prop-2-enoxycyclopentane |
InChI |
InChI=1S/C10H14O/c1-3-9-11-10(4-2)7-5-6-8-10/h2-3H,1,5-9H2 |
InChI Key |
SWDPBHKBXINEIZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1(CCCC1)C#C |
Canonical SMILES |
C=CCOC1(CCCC1)C#C |
Synonyms |
Cyclopentane, 1-ethynyl-1-(2-propenyloxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Features of Selected Compounds
Key Observations :
- Ethynyl vs. Thiocyanate: The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas the thiocyanate group in (Prop-2-yn-1-ylsulfanyl)carbonitrile may participate in nucleophilic substitutions .
- Allyl Ether vs. Thiophene: The prop-2-enoxy group offers electrophilic reactivity at the double bond, contrasting with the aromatic thiophene in pharmaceutical impurities, which influences metabolic stability .
Table 2: Hazard Comparison
Key Observations :
- Data Gaps: Both this compound and (Prop-2-yn-1-ylsulfanyl)carbonitrile lack comprehensive toxicological profiles, warranting conservative safety protocols .
Reactivity and Stability
- Ethynyl Group Reactivity: The terminal alkyne in this compound is prone to oxidation or polymerization under acidic conditions, akin to propargyl derivatives. This contrasts with the relative stability of the thiophene ring in pharmaceutical analogs .
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